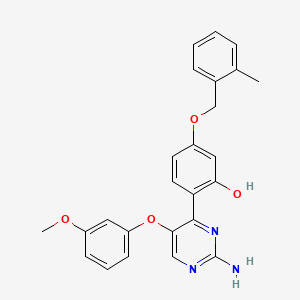

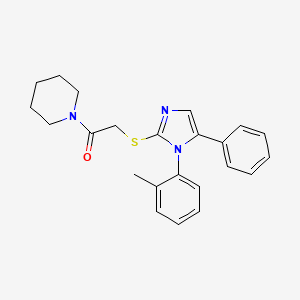

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol, also known as AMBMP, is a synthetic compound that has been extensively studied for its potential use in scientific research. AMBMP is a potent inhibitor of the enzyme protein kinase B (PKB), which plays a critical role in many cellular processes, including cell growth, survival, and metabolism.

Scientific Research Applications

Spin Interaction in Zinc Complexes

Research on Schiff bases and their zinc bis-phenolate complexes explores the oxidation of phenolates into phenoxyl radicals, highlighting the study of radical species and their interaction within a zinc-coordinated environment. This area of research is significant for understanding the electronic and structural properties of metal complexes, which can be foundational for developing new catalytic materials or therapeutic agents (Orio et al., 2010).

Catecholase and DNase Activities of Copper(II) Complexes

This study focuses on homodinuclear complexes with phenolate-type ligands, showing their potential in catalyzing the oxidation of catechols and cleaving DNA. Such research points to the application of these complexes in biochemistry and pharmacology, where they could serve as models for enzymes or as therapeutic agents (Peralta et al., 2010).

Asymmetric Mono- and Dinuclear Complexes as Models for Enzymes

Investigation into mono- and heterodinuclear ZnII and GaIII complexes as models for purple acid phosphatases highlights the synthesis and characterization of compounds mimicking the enzyme's function. This research is crucial for understanding enzyme mechanisms and designing mimetic compounds with potential applications in biocatalysis and medicine (Bosch et al., 2016).

Antifungal and Antibacterial Activities

Studies on novel Schiff bases and their derivatives demonstrate significant biological activities, including antioxidant, lipoxygenase inhibition, and antimicrobial effects against various pathogens. This research is relevant for the development of new drugs and therapeutic agents with potential applications in treating infections and diseases related to oxidative stress and inflammation (Aslam et al., 2016).

properties

IUPAC Name |

2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4/c1-16-6-3-4-7-17(16)15-31-19-10-11-21(22(29)13-19)24-23(14-27-25(26)28-24)32-20-9-5-8-18(12-20)30-2/h3-14,29H,15H2,1-2H3,(H2,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIXUWSNSNJFBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC(=NC=C3OC4=CC=CC(=C4)OC)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2393806.png)

![tert-Butyl (4R,5S)-4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2393809.png)

![5-propyl-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2393813.png)

![5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde](/img/structure/B2393814.png)

![N-(2-chloro-4-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2393816.png)

![5-[4-(1-Thiophen-3-ylethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2393819.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2393826.png)

![2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2393829.png)